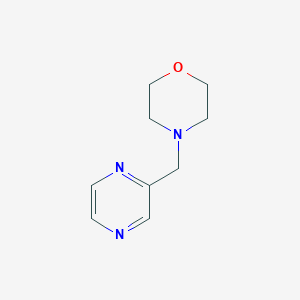

4-(Pyrazin-2-ylmethyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(pyrazin-2-ylmethyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-2-11-9(7-10-1)8-12-3-5-13-6-4-12/h1-2,7H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLJHSTZIZURSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis

Spectroscopic Methodologies for Structural Characterization

Spectroscopic analysis is fundamental to confirming the molecular structure of 4-(Pyrazin-2-ylmethyl)morpholine, with each method offering unique insights into its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the molecular skeleton and the electronic environment of the hydrogen and carbon atoms. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for the connectivity of the pyrazine (B50134) and morpholine (B109124) rings via a methylene (B1212753) bridge.

In the ¹H NMR spectrum, recorded in deuterated chloroform, the protons of the morpholine ring appear as two multiplets in the ranges of 3.51–3.63 ppm and 3.79–3.90 ppm. The pyrazine ring protons are observed as distinct doublets at 7.90 ppm, 8.14 ppm, and 9.61 ppm, with their coupling constants providing information about their relative positions on the aromatic ring. nih.gov

The ¹³C NMR spectrum further supports the proposed structure, showing characteristic signals for the carbon atoms of both the morpholine and pyrazine rings. nih.gov The data from these analyses are summarized in the tables below.

¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.51–3.63 | m | 4 H | Morpholine CH₂ |

| 3.79–3.90 | m | 4 H | Morpholine CH₂ |

| 7.90 | d (J = 2.64 Hz) | 1 H | Pyrazine CH |

| 8.14 | d (J = 7.6 Hz) | 1 H | Pyrazine CH |

¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)

| Chemical Shift (δ ppm) |

|---|

| 45.18 |

| 66.93 |

| 77.42 |

| 77.84 |

| 131.33 |

| 133.98 |

| 142.16 |

Mass spectrometry serves to determine the molecular weight and provides insight into the molecule's stability and fragmentation pathways. Using Electrospray Ionization (ESI-MS), the protonated molecular ion [M+H]⁺ for this compound was observed at a mass-to-charge ratio (m/z) of 166.17. nih.gov This finding is consistent with the compound's molecular formula, C₈H₁₁N₃O, and a molecular weight of approximately 165.19 g/mol .

While detailed fragmentation studies for this specific molecule are not extensively published, general fragmentation patterns for related structures can be predicted. The molecular ion is energetically unstable and can break into smaller pieces. chemguide.co.uk Common fragmentation pathways for N-heterocyclic compounds often involve cleavage of the bonds adjacent to the nitrogen atoms (alpha-cleavage). libretexts.org For this compound, likely fragmentation would involve the cleavage of the C-C bond between the methylene bridge and the pyrazine ring or the C-N bond within the morpholine ring, leading to characteristic fragment ions. researchgate.netmiamioh.edu The stable aromatic pyrazine ring would likely produce a strong signal in the mass spectrum. libretexts.org

Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations from the pyrazine ring are expected in the 3000–3100 cm⁻¹ region. dtic.mil Aliphatic C-H stretching from the morpholine and methylene groups would appear in the 2800–3000 cm⁻¹ range.

C=N and C=C stretching: The pyrazine ring should exhibit characteristic C=N and C=C stretching vibrations typically found between 1400 and 1600 cm⁻¹. researchgate.net

C-N stretching: The C-N stretching vibrations of the tertiary amine within the morpholine ring and its connection to the pyrazine ring would likely produce signals in the 1250-1020 cm⁻¹ region.

C-O-C stretching: The ether linkage within the morpholine ring is expected to show a strong, characteristic C-O-C stretching band, typically around 1100 cm⁻¹.

These vibrational signatures collectively provide a fingerprint for the molecule, confirming the presence of both the pyrazine and morpholine functional groups.

X-ray Crystallography for Solid-State Structure Determination

In the solid state, the morpholine ring adopts a classic chair conformation. nih.govnih.gov Despite this, the entire molecule achieves a high degree of planarity. The alignment of the morpholine ring with the plane of the pyrazine ring is notable, with the largest deviation from the pyrazine plane for a morpholine atom being only 0.414 Å. nih.gov This indicates a specific and stable conformational preference in the crystalline form. Analysis of torsion angles provides a quantitative measure of this conformation, defining the spatial relationship between the pyrazine and morpholine moieties.

The arrangement of molecules within the crystal lattice is governed by intermolecular forces. In the crystal structure of this compound, the molecules organize into sheets that are parallel to the b-axis of the unit cell. nih.govnih.gov

This packing is primarily stabilized by a network of non-classical C-H···N and C-H···O hydrogen bonds. nih.govnih.gov These interactions occur between the hydrogen atoms on the pyrazine and morpholine rings and the nitrogen and oxygen atoms of adjacent molecules. Specifically, hydrogen-bonding interactions are observed between C—H functionalities and the oxygen atom of the morpholine ring, as well as the 4-N atom of the pyrazine ring. nih.govnih.gov

Interestingly, no significant π-π stacking interactions between the pyrazine rings of adjacent molecules are apparent in the crystal packing. nih.gov The closest distance between the centroids of the aromatic rings is 4.2470 Å, which is outside the typical range for effective π-π stacking. The layered structure is instead supported by the aforementioned hydrogen-bonding network. nih.gov

Conformational Isomerism and Dynamic Studies

The conformational flexibility of this compound is a key determinant of its three-dimensional structure and, consequently, its interactions with biological targets. This flexibility arises from two primary sources: the ring inversion of the morpholine moiety and the rotation around the single bonds linking the morpholine and pyrazine rings. Understanding these dynamic processes is crucial for a complete structural elucidation of the molecule.

The morpholine ring in this compound, like other saturated six-membered heterocycles, is not planar. It predominantly adopts a chair conformation, which is the most stable arrangement, minimizing both angular and torsional strain. In this chair form, the substituents on the nitrogen and carbon atoms can be oriented in either axial or equatorial positions. The nitrogen atom of the morpholine ring undergoes rapid inversion, leading to an equilibrium between two chair conformers.

In addition to the ring dynamics, the molecule exhibits conformational isomerism due to the rotational freedom around the C-N bond between the morpholine ring and the methylene bridge, as well as the C-C bond between the methylene bridge and the pyrazine ring. These rotations give rise to different spatial arrangements of the pyrazine ring relative to the morpholine ring, known as rotamers. The interplay between the morpholine ring inversion and the rotation around the exocyclic bonds results in a complex conformational landscape.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying these conformational changes. By analyzing the NMR spectra at different temperatures, it is possible to determine the energy barriers associated with these dynamic processes. For instance, at room temperature, the ring inversion of the morpholine moiety is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, at lower temperatures, this process can be slowed down, allowing for the observation of distinct signals for the different conformers.

Computational modeling, using methods such as Density Functional Theory (DFT), provides valuable insights into the relative energies of the different conformers and the transition states that separate them. These calculations can help to predict the most stable conformations and to estimate the energy barriers for ring inversion and bond rotation.

While specific experimental data for this compound is not extensively available in the literature, analogies can be drawn from studies on similar N-substituted morpholine derivatives. For these types of compounds, the energy barrier for morpholine ring inversion is typically in the range of 10-12 kcal/mol. The rotational barriers around the C-N and C-C bonds are generally lower, allowing for relatively free rotation at room temperature. The crystal structure of the related compound, 4-(pyrazin-2-yl)morpholine, confirms the chair conformation of the morpholine moiety in the solid state. nih.govnih.gov

The conformational preferences of this compound are influenced by a combination of steric and electronic effects. The orientation of the bulky pyrazinylmethyl group on the morpholine nitrogen will have a significant impact on the conformational equilibrium. It is expected that the conformer with the pyrazinylmethyl group in the equatorial position will be sterically favored.

The following tables summarize the expected conformational features and dynamic parameters for this compound, based on general knowledge of similar structures.

Table 1: Predicted Conformational Isomers of this compound

| Isomer Type | Description | Most Stable Conformation |

| Ring Conformers | Arise from the non-planar nature of the morpholine ring. | Chair conformation |

| Rotamers | Different spatial arrangements due to rotation around the C-N and C-C single bonds of the linker. | The relative orientation will depend on minimizing steric hindrance between the pyrazine and morpholine rings. |

Table 2: Estimated Energy Barriers for Dynamic Processes in this compound

| Dynamic Process | Description | Estimated Energy Barrier (kcal/mol) |

| Morpholine Ring Inversion | The interconversion between the two chair forms of the morpholine ring. | 10 - 12 |

| Rotation around N-CH₂ bond | Rotation of the bond connecting the morpholine nitrogen to the methylene bridge. | 5 - 8 |

| Rotation around CH₂-Pyrazine bond | Rotation of the bond connecting the methylene bridge to the pyrazine ring. | 4 - 7 |

Reactivity Profile and Chemical Transformations

Reaction Mechanisms Involving the Pyrazine (B50134) Moiety

The pyrazine ring is a π-deficient aromatic system due to the presence of two electron-withdrawing nitrogen atoms. This electronic characteristic significantly influences its reactivity towards both electrophiles and nucleophiles. slideshare.netthieme-connect.de

Electrophilic Aromatic Substitution

The pyrazine ring is notably resistant to electrophilic aromatic substitution (EAS). thieme-connect.de The two nitrogen atoms strongly deactivate the ring, making reactions like nitration, halogenation, and Friedel-Crafts acylations or alkylations difficult to achieve under standard conditions. thieme-connect.describd.com In acidic media, protonation of the ring nitrogen atoms further deactivates the ring towards electrophilic attack. thieme-connect.deresearchgate.net

While the morpholinomethyl substituent (-CH_2\text{-morpholine}) is generally considered a weak activating group, its effect is insufficient to overcome the profound deactivating effect of the pyrazine nitrogens. Successful electrophilic substitutions on pyrazine rings typically require the presence of potent activating groups, such as amino or hydroxyl groups, or the use of pyrazine N-oxides to increase the ring's electron density. thieme-connect.deelectronicsandbooks.com Therefore, 4-(Pyrazin-2-ylmethyl)morpholine is not expected to readily undergo electrophilic aromatic substitution.

Comparison of Reactivity in Electrophilic Aromatic Substitution

| Compound | Reactivity towards EAS | Rationale |

|---|---|---|

| Benzene | Reactive | Standard aromatic system. |

| Pyridine (B92270) | Less reactive than benzene | One electron-withdrawing nitrogen atom deactivates the ring. youtube.com |

| Pyrazine | Highly unreactive | Two electron-withdrawing nitrogen atoms strongly deactivate the ring. slideshare.netthieme-connect.de |

Nucleophilic Reactions on the Pyrazine Ring

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present on the ring. scribd.comum.edu.my Halopyrazines, for instance, are more reactive towards nucleophiles than their corresponding pyridine analogues. thieme-connect.de

In the context of this compound, the molecule itself lacks a leaving group on the pyrazine ring, making direct nucleophilic substitution unlikely. However, a derivative, such as a chloropyrazine bearing the morpholinomethyl group, would be expected to react readily with nucleophiles. rsc.org The reaction proceeds via a high-energy anionic intermediate (a Meisenheimer complex), and its stability dictates the reaction's feasibility. stackexchange.commasterorganicchemistry.com

It is important to note that the presence of the electron-donating morpholinomethyl group would render the pyrazine ring slightly less reactive towards nucleophiles compared to an unsubstituted or electron-withdrawn pyrazine ring. thieme-connect.de Forcing conditions might be required for nucleophilic exchange if electron-donating groups are present on the ring. thieme-connect.de

Reactivity of the Morpholine (B109124) Ring

The morpholine ring contains two key reactive sites: the tertiary nitrogen atom and the C-O/C-N bonds of the ring structure itself.

Nitrogen Reactivity

The nitrogen atom in the morpholine ring of this compound is a tertiary amine. Like other tertiary amines, it exhibits basic and nucleophilic properties. msu.edu

Basicity : The nitrogen can accept a proton from an acid to form a quaternary morpholinium salt. polybluechem.com Although the ether oxygen in the morpholine ring withdraws some electron density, making it a weaker base than structurally similar piperidines, it readily reacts with acids. wikipedia.orgatamanchemicals.comatamankimya.com

Nucleophilicity : The lone pair of electrons on the nitrogen allows it to act as a nucleophile, reacting with electrophiles. A primary reaction for tertiary amines is alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. msu.edupolybluechem.com

Ring-Opening and Ring-Closing Reactions

While the saturated morpholine ring is generally stable, it can undergo ring-opening reactions under specific, often oxidative, conditions. nih.gov For example, methods have been developed for the visible light-promoted oxidative cleavage of the C(sp³)–C(sp³) bond in N-substituted morpholine derivatives using molecular oxygen as the ultimate oxidant. google.com Such a transformation, if applied to this compound, would result in the cleavage of the morpholine ring to form more complex linear structures. Other studies have shown that morpholine derivatives can be ring-opened through reactions with reagents like difluorocarbene. nih.gov

Conversely, ring-closing reactions are a common method for synthesizing the morpholine ring itself. organic-chemistry.org These often involve intramolecular cyclization of amino alcohols or related precursors. acs.orgnih.gov For instance, a cascade reaction involving the ring opening of an oxazetidine followed by a spontaneous ring closure can furnish a morpholine core. acs.org

Catalytic and Reagent Applications in Organic Synthesis

Pyrazine derivatives are recognized for their utility in various chemical applications, including their roles as frameworks for bioactive components and catalysts. tandfonline.comresearchgate.netscite.ai Metal-organic frameworks incorporating pyrazine units have been employed as catalysts in the synthesis of other pyrazine derivatives. sciforum.net

While the broader class of pyrazine compounds has applications in catalysis, specific documented uses of this compound as a catalyst or reagent in organic synthesis are not widely reported. Its primary role in the literature appears to be that of a synthetic building block or a target molecule in the development of pharmaceutically active compounds. google.comgoogle.com For example, the synthesis of 4-(pyrazin-2-yl)morpholine, a closely related structure, has been accomplished via a palladium-catalyzed Buchwald-Hartwig amination, highlighting its position as a product of a catalyzed reaction rather than a catalyst itself. nih.gov The complexity of its structure suggests its utility as an intermediate in the synthesis of more elaborate molecules with potential applications in medicinal chemistry. google.comgoogle.com

Stability and Degradation Pathways in Research Contexts

The stability and degradation of "this compound" are influenced by the chemical properties of its constituent morpholine and pyrazine rings. While specific research on the degradation pathways of this particular compound is not extensively detailed in the public domain, an understanding of its potential reactivity can be inferred from studies on these parent heterocycles.

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation. nih.gov It is characterized as a weak base, which is a result of the electron-withdrawing nature of the second nitrogen atom. slideshare.net Pyrazines are considered π-deficient ring systems and are generally less resonance-stabilized than pyridine. taylorfrancis.com This inherent electronic property makes them susceptible to nucleophilic attack. slideshare.nettaylorfrancis.com The reactivity of the pyrazine ring suggests that under certain research conditions, it could be a site for chemical transformations.

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, exhibits its own characteristic reactivity. The nitrogen atom of the morpholine ring can participate in typical amine reactions. Studies on the degradation of morpholine itself have identified several pathways, particularly microbial and thermal degradation.

Microbial degradation of morpholine has been shown to proceed through the cleavage of the C-N bond. nih.gov Research has identified intermediates such as 2-(2-aminoethoxy)acetate (B1259841) and glycolate, indicating a breakdown of the ring structure. nih.gov Some bacterial strains can utilize morpholine as a sole source of carbon and nitrogen. researchgate.net The degradation often results in the formation of ammonia. researchgate.netuni-pannon.hu

Thermal degradation studies of morpholine have been conducted, particularly in the context of its use in carbon dioxide capture systems. These studies indicate that morpholine is more thermally stable compared to other amines like monoethanolamine (MEA). hw.ac.uk Significant degradation of morpholine is observed at temperatures above 175°C. researchgate.net The degradation rate is also influenced by the presence of CO2. researchgate.net

Based on the reactivity of its constituent parts, the degradation of "this compound" in a research setting could potentially occur at either the pyrazine or the morpholine moiety, or the methylene (B1212753) bridge connecting them. The specific degradation pathway would be dependent on the experimental conditions, such as temperature, pH, and the presence of oxidizing or reducing agents, or microbial contaminants.

Table of Potential Morpholine Degradation Products

| Degradation Pathway | Key Intermediates/Products | Reference |

| Microbial Degradation | 2-(2-aminoethoxy)acetate | nih.gov |

| Glycolate | nih.gov | |

| Ammonia | researchgate.netuni-pannon.hu | |

| Thermal Degradation | Various fragmentation products (at high temperatures) | researchgate.net |

Coordination Chemistry and Ligand Design Principles

Ligand Properties and Coordination Modes

The coordinating ability of 4-(Pyrazin-2-ylmethyl)morpholine is dictated by the availability and characteristics of its electron-donating atoms and its structural flexibility.

The this compound molecule contains four potential donor atoms: the two nitrogen atoms of the pyrazine (B50134) ring, the nitrogen atom of the morpholine (B109124) ring, and the oxygen atom of the morpholine ring. However, in practice, not all sites are equally likely to participate in coordination.

Pyrazine Nitrogen Atoms : The two nitrogen atoms in the pyrazine ring are sp² hybridized and are part of an aromatic system. They are considered "hard" donors and readily coordinate to a variety of metal centers. The nitrogen at the 4-position of the pyrazine ring is sterically accessible and is a primary site for metal binding. The nitrogen at the 1-position can also act as a donor, allowing the ligand to bridge two metal centers, leading to the formation of coordination polymers. nih.govnih.gov

Morpholine Oxygen Atom : The oxygen atom within the morpholine ring is an sp³ hybridized ether oxygen. It possesses two lone pairs of electrons and can act as a Lewis base. The chair conformation of the morpholine ring positions this oxygen atom to be available for coordination, often in conjunction with one of the pyrazine nitrogen atoms to form a chelate ring. nih.gov

Morpholine Nitrogen Atom : While the morpholine nitrogen is an sp³ hybridized amine, its direct linkage to the electron-withdrawing pyrazine ring via a methylene (B1212753) bridge reduces its basicity and, consequently, its coordinating ability compared to the pyrazine nitrogens.

The molecule can thus function as a monodentate, bidentate, or bridging ligand depending on the reaction conditions and the nature of the metal ion.

A significant aspect of this compound as a ligand is its potential to act as a bidentate chelator. Chelation involves the formation of a ring structure containing the metal ion and the ligand. This process is generally entropically favorable, leading to the formation of highly stable metal complexes.

N,N Chelation : Coordination through the nitrogen atom of the pyrazine ring and the nitrogen atom of the morpholine ring.

N,O Chelation : Coordination involving one of the pyrazine nitrogen atoms and the morpholine oxygen atom. This mode would result in the formation of a stable six-membered chelate ring, which generally exhibits minimal ring strain.

The formation of such chelate rings enhances the thermodynamic stability of the resulting metal complexes compared to analogous complexes with monodentate ligands. The specific coordination mode adopted depends on factors such as the preferred coordination geometry of the metal ion, steric hindrance, and the solvent system used.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Potential Structure |

|---|---|---|

| Monodentate | Pyrazine Nitrogen | Simple complex |

| Bidentate Chelate | Pyrazine Nitrogen, Morpholine Oxygen | Stable 6-membered ring |

| Bidentate Bridging | Two Pyrazine Nitrogens | Dinuclear or Polynuclear complex |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques.

Transition metals, with their partially filled d-orbitals, readily form coordination compounds with N-donor ligands. mdpi.com The synthesis of transition metal complexes with this compound can be achieved by mixing stoichiometric amounts of the ligand and a transition metal salt (e.g., chlorides, nitrates, or sulfates of Cu(II), Ni(II), Co(II), Zn(II)) in a solvent such as ethanol (B145695) or methanol. jscimedcentral.comnih.gov Gentle heating or refluxing may be required to facilitate the reaction. mdpi.com The resulting complexes often precipitate from the solution upon cooling or solvent evaporation.

Characterization techniques include:

Infrared (IR) Spectroscopy : To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyrazine and morpholine rings. nih.gov

UV-Visible Spectroscopy : To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR can elucidate the structure of the complex in solution.

Table 2: Representative Transition Metal Complexes and Characterization Data (Hypothetical/Based on Analogs)

| Complex Formula | Metal Ion | Proposed Geometry | Key IR Shifts (cm⁻¹) |

|---|---|---|---|

| [Cu(L)₂Cl₂] | Cu(II) | Distorted Octahedral | Shift in C=N and C-O stretching |

| Ni(L)₂(H₂O)₂₂ | Ni(II) | Octahedral | Broad O-H stretch from coordinated water |

| [Zn(L)Cl₂] | Zn(II) | Tetrahedral | Shift in pyrazine ring vibrations |

L = this compound

While the coordination chemistry of this compound with transition metals is well-established in principle, its complexes with lanthanides and actinides are less commonly reported. However, N-heterocyclic ligands are of significant interest for the complexation of f-block elements, particularly in the context of separation science for nuclear waste treatment. researchgate.net Lanthanides and actinides are hard metal ions and would be expected to coordinate preferentially with the nitrogen and oxygen donor atoms of the ligand. The synthesis would be similar to that for transition metals, often carried out in non-aqueous solvents like acetonitrile (B52724) to prevent the competitive coordination of water molecules. Characterization would rely on techniques such as mass spectrometry, fluorescence spectroscopy (for luminescent lanthanides like Eu(III) and Tb(III)), and single-crystal X-ray diffraction. researchgate.net

Structural Diversity in Coordination Compounds

The versatility of this compound as a ligand, combined with the varied coordination preferences of different metal ions, leads to significant structural diversity in its coordination compounds. ambeed.com The final structure is influenced by several factors:

Metal-to-Ligand Ratio : Varying the stoichiometry can lead to complexes with different numbers of ligands per metal center.

Coordination Geometry of the Metal : Metals can adopt various geometries (e.g., tetrahedral, square planar, octahedral), influencing how the ligands arrange themselves. nih.gov

Counter-ions : Anions from the metal salt can either be innocent spectator ions or can participate in coordination, affecting the final structure.

Solvent Molecules : Solvent can also coordinate to the metal center or be incorporated into the crystal lattice as guests. mdpi.com

These factors can give rise to a range of architectures, from simple discrete mononuclear complexes to more complex multinuclear structures and extended coordination polymers. nih.govmdpi.com For instance, the bridging capability of the pyrazine ring can link metal centers into one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. nih.gov This structural diversity is crucial for the development of new materials with tailored properties, such as porous materials for gas storage or catalytic applications.

Discrete Metal Complexes

While specific discrete metal complexes of this compound have not been reported, the coordination chemistry of individual pyrazine and morpholine derivatives suggests that this ligand is capable of forming stable complexes with a variety of transition metals. Pyrazine and its derivatives are well-known for their ability to coordinate to metal centers through one or both of their nitrogen atoms. In the context of this compound, the pyrazine ring can act as a monodentate ligand, coordinating to a metal ion through the nitrogen atom at the 4-position, which is sterically more accessible.

Alternatively, and more interestingly, the ligand can function as a bidentate N,N'-chelating agent, coordinating to a single metal center through one of the pyrazine nitrogen atoms and the morpholine nitrogen atom. This would form a stable six-membered chelate ring, a favorable arrangement in coordination chemistry. The formation of such chelates is a common feature for ligands containing similar structural motifs. For instance, ruthenium(III) complexes with various pyrazine derivatives have been synthesized and characterized, demonstrating the strong coordinating ability of the pyrazine nitrogen. rsc.orgrsc.org

Table 1: Potential Coordination Modes of this compound in Discrete Metal Complexes

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate | Coordination through one of the pyrazine nitrogen atoms. | Transition metals (e.g., Cu(II), Ru(III), Ni(II)) |

| Bidentate (Chelating) | Coordination through a pyrazine nitrogen and the morpholine nitrogen to form a six-membered chelate ring. | Transition metals (e.g., Cu(II), Co(II), Ni(II)) |

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound makes it a promising candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The pyrazine moiety is a classic building block in the design of such extended structures, capable of bridging two metal centers through its two nitrogen atoms. This bridging capability can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks.

In the case of this compound, the pyrazine ring could bridge metal centers, while the morpholine group could either remain uncoordinated and available for post-synthetic modification, or it could also participate in the coordination, potentially leading to more complex and higher-dimensional structures. For example, coordination polymers have been successfully synthesized using pyrazine-2,5-dicarboxylic acid as a linker with alkaline-earth metals, forming 3D structures with hydrophilic channels. rsc.org Similarly, a 2D coordination polymer of cobalt(II) has been formed using di(2-pyrazyl)amine, where the ligand adopts an anti-syn coordination mode. nih.gov

The design of MOFs often relies on the use of rigid organic linkers to create porous materials. While the morpholine ring in this compound introduces a degree of flexibility, its incorporation into MOF structures could lead to materials with interesting dynamic properties. The potential for hydrogen bonding involving the morpholine oxygen atom could also influence the self-assembly process and the final architecture of the coordination polymer or MOF.

Table 2: Potential Architectures of Coordination Polymers and MOFs with this compound

| Architecture | Description | Bridging Moiety |

| 1D Chains | Linear chains of alternating metal ions and ligands. | Pyrazine ring |

| 2D Layers | Sheet-like structures formed by the extension of coordination in two dimensions. | Pyrazine ring |

| 3D Frameworks | Porous or non-porous three-dimensional networks. | Pyrazine ring and potentially morpholine nitrogen |

Electronic Structure and Bonding in Metal Complexes

The electronic structure and the nature of the metal-ligand bond in complexes of this compound would be primarily dictated by the interactions between the metal d-orbitals and the frontier orbitals of the ligand. As a nitrogen-donor ligand, the primary bonding interaction would be the donation of the lone pair of electrons from the nitrogen atoms to the vacant orbitals of the metal center, forming a σ-bond.

The pyrazine ring, being an aromatic N-heterocycle, also possesses π-orbitals that can participate in π-backbonding with filled d-orbitals of the metal. This interaction involves the donation of electron density from the metal to the π* anti-bonding orbitals of the pyrazine ring. The extent of this π-backbonding is generally weaker for pyrazine compared to other ligands like carbon monoxide, but it can still significantly influence the electronic properties and reactivity of the complex. wikipedia.org Studies on transition metal complexes with N-heterocyclic carbene (NHC) ligands, which also exhibit strong σ-donation and variable π-acceptance, have provided significant insights into metal-ligand bonding. researchgate.netwikipedia.org

The electronic properties of pyrazine(diimine) metal dihalide complexes have been investigated, revealing that the metal-ligand covalency increases for later first-row transition metals. tandfonline.com In reduced complexes, the pyrazine-based ligand can act as a redox non-innocent ligand, accepting an electron to form a radical anion. tandfonline.com This property could be relevant for the metal complexes of this compound, potentially enabling their participation in electron transfer reactions.

Computational methods, such as Density Functional Theory (DFT), would be valuable in elucidating the detailed electronic structure and bonding in these hypothetical complexes. Such calculations could provide information on orbital contributions to the metal-ligand bond, charge distribution, and the energies of the frontier molecular orbitals, which are crucial for understanding the spectroscopic and electrochemical properties of the complexes.

Applications of Metal Complexes in Research (e.g., as catalysts, probes)

While there are no reported applications for metal complexes of this compound, the known applications of complexes with related ligands suggest several promising areas of research.

Catalysis: Metal complexes containing pyrazine and morpholine moieties have been explored as catalysts in various organic transformations. The electronic and steric properties of the ligand can be tuned to influence the activity and selectivity of the catalyst. For instance, copper(II) complexes with chiral bis(oxazoline) ligands have been immobilized on mesoporous carbon and used as heterogeneous catalysts for the kinetic resolution of hydrobenzoin. nih.gov Given that this compound can be synthesized with chirality at the methylene bridge, its metal complexes could potentially be explored as catalysts in asymmetric synthesis.

Luminescent Probes: Luminescent metal complexes are of great interest for their applications as sensors and in bioimaging. northwestern.edu The incorporation of a pyrazine moiety can lead to complexes with interesting photophysical properties. For example, pyrazine functionalization in a europium-based MOF resulted in a significant enhancement of luminescence emission, enabling its use as a ratiometric luminescent sensor for phosphate (B84403) ions. acs.org Metal complexes of this compound could potentially exhibit luminescence, which could be modulated by the binding of analytes to the metal center or the ligand itself, making them candidates for the development of new chemical sensors. The presence of nitrogen and oxygen donor atoms in the ligand could facilitate interactions with various substrates.

Table 3: Potential Research Applications of Metal Complexes of this compound

| Application | Rationale |

| Catalysis | The ligand can be modified to introduce chirality, making its metal complexes potential catalysts for asymmetric reactions. The electronic properties of the pyrazine ring can influence the catalytic activity. |

| Luminescent Probes | Pyrazine-containing ligands can impart desirable photophysical properties to metal complexes. The coordination environment around the metal can be sensitive to the presence of specific analytes, leading to changes in luminescence. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-(Pyrazin-2-ylmethyl)morpholine, DFT calculations would provide insights into its optimized geometry, bond lengths, and bond angles. Furthermore, these calculations can predict various electronic properties that are crucial for understanding its reactivity, such as electron affinity, ionization potential, and the distribution of electron density.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) analysis maps the electrostatic potential onto the electron density surface of a molecule. This technique is invaluable for identifying the regions of a molecule that are rich or poor in electrons. For this compound, an MEP map would reveal the nucleophilic and electrophilic sites, providing crucial information about how it might interact with other molecules and its potential role in chemical reactions. The nitrogen atoms of the pyrazine (B50134) ring and the oxygen atom of the morpholine (B109124) ring are expected to be regions of negative electrostatic potential, indicating their susceptibility to electrophilic attack.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (HOMO-LUMO) analysis examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, this analysis would help in understanding its charge transfer characteristics and electronic transitions.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies provide insights into the dynamic behavior and conformational preferences of molecules.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains a morpholine ring and a methylene (B1212753) bridge, numerous conformations are possible. A thorough conformational analysis would identify the most stable (lowest energy) conformations and map out the potential energy landscape. This information is vital for understanding its three-dimensional structure and how it might bind to biological targets.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water, would provide a detailed picture of its dynamic behavior, including the flexibility of the morpholine ring and the rotational freedom around the single bonds. These simulations can also be used to study its interactions with other molecules, such as proteins or nucleic acids, providing insights into its potential biological activity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are foundational in medicinal chemistry for elucidating the relationship between a molecule's chemical structure and its biological activity. nih.gov For pyrazine-containing compounds, these studies correlate physicochemical properties and structural features with their therapeutic effects, such as antiproliferative activity. semanticscholar.org

In the study of morpholine-containing heterocycles, both ligand-based and structure-based approaches are employed to understand SAR. nih.gov

Ligand-Based Approaches: These methods are utilized when the three-dimensional structure of the biological target is unknown. nih.govmdpi.com They rely on the analysis of a set of molecules known to be active against a specific target. For instance, 3D-QSAR studies on 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives were conducted to investigate their SAR as cytotoxic agents. nih.gov Such models help identify the key chemical features responsible for activity.

Structure-Based Approaches: When the 3D structure of the target protein is available, structure-based methods can be used. mdpi.com These approaches involve studying the interactions between the ligand and the target's binding site. nih.gov For example, the analysis of how morpholine-substituted tetrahydroquinoline derivatives interact with the mTOR active site provides direct insight into the structural requirements for potent inhibition. mdpi.com

The morpholine moiety itself is considered a "privileged pharmacophore" and its inclusion in a molecule can enhance potency through molecular interactions with target proteins or modulate pharmacokinetic properties. nih.gov SAR studies on various morpholine derivatives have revealed that substitutions on the morpholine ring or adjacent scaffolds significantly influence biological activity. nih.govresearchgate.net

QSAR models serve as powerful predictive tools to estimate the biological activity of novel, un-synthesized compounds and to explore the vast chemical space for new potential leads. semanticscholar.org These models are built by establishing a mathematical correlation between a set of molecular descriptors (e.g., electronic, steric, hydrophobic) and the observed biological activity.

For a series of pyrazine derivatives, QSAR models were developed using statistical methods like multiple linear regression (MLR) and artificial neural network (ANN). semanticscholar.org These models demonstrated a high correlation between the experimental and predicted antiproliferative activities, validating their quality. semanticscholar.org Such validated models can then be used for virtual screening to identify new candidate compounds with potentially improved activity. semanticscholar.org For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully established for thieno[3,2-d]pyrimidine (B1254671) derivatives, guiding the rational design of new potent cytotoxic agents. nih.gov

| Model Type | Statistical Parameter | Value | Reference |

| CoMFA | q² (cross-validated) | 0.436 | nih.gov |

| r² (non-cross-validated) | 0.937 | nih.gov | |

| CoMSIA | q² (cross-validated) | 0.706 | nih.gov |

| r² (non-cross-validated) | 0.947 | nih.gov | |

| ANN | Architecture | 9-4-1 | semanticscholar.org |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are essential computational techniques for identifying novel bioactive molecules from large compound libraries. nih.govnih.gov A pharmacophore represents the crucial spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for a molecule to interact with a specific biological target. nih.govmdpi.com

Pharmacophore models can be generated using two primary strategies:

Ligand-Based Pharmacophore Modeling: This approach is used when a set of active compounds is available, but the structure of the receptor is unknown. nih.gov The models are derived by aligning the active molecules and extracting the common chemical features that are believed to be essential for their biological activity. researchgate.net For instance, a five-point pharmacophore model for a class of PLK-1 inhibitors was developed, featuring a hydrogen-bond donor, two hydrophobic features, a positively-charged feature, and an aromatic ring. researchgate.net

Structure-Based Pharmacophore Modeling: When the 3D structure of the protein-ligand complex is known, a pharmacophore model can be derived directly from the interactions observed in the binding site. mdpi.com This method identifies the key interaction points between the ligand and the protein, providing a more precise representation of the binding requirements. mdpi.com This approach has been successfully used to develop models for targets like fibroblast growth factor receptor 2 (FGFR2). researchgate.net

These derived models are then validated for their ability to distinguish between active and inactive compounds before being used in screening campaigns. researchgate.net

The most common application of pharmacophore models is to serve as a 3D query for virtual screening of large chemical databases. nih.govmdpi.com This process filters extensive collections of compounds to identify "hits"—novel molecules that match the pharmacophoric features and are therefore likely to be active against the target of interest. nih.gov

Because pharmacophores represent abstract chemical functionalities rather than exact chemical structures, the retrieved hits often possess high structural diversity, making this method a powerful tool for scaffold hopping. nih.govnih.gov The simplicity of the pharmacophoric representation allows for the rapid screening of databases containing millions of compounds. nih.gov Successful virtual screening campaigns based on pharmacophore models have led to the identification of novel inhibitors for various targets. nih.govmdpi.com For example, a pharmacophore model combined with toxicity and ADMET analyses, and molecular docking was used to screen a database of natural compounds to identify potential inhibitors of the AKT1 protein. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. samipubco.com It is widely used to understand the molecular basis of ligand-target interactions and to predict the binding affinity of a compound. mdpi.comnih.gov

In the context of morpholine-containing compounds, docking studies have been instrumental in elucidating their binding modes with various biological targets. For example, in the design of novel PI3Kα inhibitors, molecular docking revealed that the morpholine group of a synthesized compound almost completely overlapped with that of a known inhibitor, PI103. mdpi.com The study also identified key hydrogen bond interactions between the compound and residues like Asp2357 and Asn2343 in the PI3Kα binding site. mdpi.com

Similarly, docking studies on pyrazoline derivatives have been performed against various protein targets to evaluate their potential as anti-inflammatory, antioxidant, or anticancer agents. samipubco.comekb.eg These studies predict binding affinities, often expressed as a docking score in kcal/mol, and visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. samipubco.comekb.eg For instance, docking of novel pyrazoline derivatives into the active site of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase showed significant inhibitory potential, which was later confirmed by in vitro assays. ekb.eg

The results of these simulations provide crucial information that guides the rational design and optimization of more potent and selective inhibitors. mdpi.comdergipark.org.tr

| Compound Class | Target Protein (PDB ID) | Key Interacting Residues | Docking Score (kcal/mol) | Reference |

| Thienopyrimidine Derivative | PI3Kα | Asp2357, Asn2343, His2340 | Not specified | mdpi.com |

| Pyrazoline Derivative | LsfA (6POW) | Not specified | -6.4 to -7.6 | samipubco.com |

| Pyrazoline Derivative | Transthyretin (1DVX) | Not specified | Not specified | samipubco.com |

| Nabumetone-Pyrazoline Hybrid | EGFR Tyrosine Kinase | Not specified | PLP Fitness: 81.11 to 90.52 | ekb.eg |

| Morpholinylchalcone Derivative | Dihydrofolate Reductase (3NU0) | Not specified | Not specified | nih.gov |

Binding Mode Predictions

No published studies detailing the predicted binding modes of this compound with any specific biological targets were identified. Therefore, data regarding its potential interactions, such as hydrogen bonding, hydrophobic interactions, or key amino acid residue contacts, are not available.

Interaction Energy Analysis

Similarly, there is a lack of available research on the interaction energy analysis of this compound with any protein or biological macromolecule. Consequently, quantitative data on its binding affinity, including specific interaction energy values (e.g., in kcal/mol), and the computational methodologies used for such analyses could not be provided.

Further computational research, including molecular docking and molecular dynamics simulations, would be necessary to elucidate the potential binding modes and interaction energies of this compound with various biological targets. Such studies would provide valuable insights into its potential pharmacological activity and guide further experimental investigations.

Mechanistic Biological Research and Advanced Applications

In Vitro Mechanistic Investigations of Biological Interactions

The 4-(pyrazin-2-ylmethyl)morpholine scaffold is a core component in various molecules designed to interact with specific biological targets. Its derivatives have been the subject of extensive in vitro studies to elucidate their mechanisms of action at the molecular and cellular levels.

Enzyme Inhibition and Modulatory Mechanisms (e.g., NR2B modulation, CHK1 inhibition)

The pyrazine-morpholine core is integral to the design of potent and selective enzyme inhibitors, most notably targeting Checkpoint Kinase 1 (CHK1). CHK1 is a crucial serine/threonine kinase in the DNA damage response pathway, making it a key target for cancer therapies. nih.gov

CHK1 Inhibition: Derivatives incorporating a pyrazine-morpholine-like motif have been developed as highly selective, ATP-competitive CHK1 inhibitors. nih.govresearchgate.net For instance, the clinical candidate CCT245737, (R)-5-((4-((morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile, emerged from a multiparameter optimization of a series of 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles. nih.gov The morpholine (B109124) group, in this context, is a key substituent that influences the compound's physicochemical properties and cellular efficacy. nih.govnih.gov The mechanism involves binding to the ATP pocket of the CHK1 enzyme, blocking its kinase activity and preventing the phosphorylation of downstream targets. nih.govacs.org The addition of a nitrile group to the pyrazine (B50134) ring was found to significantly increase potency by forming interactions with key residues like Lys38 within the enzyme's active site. acs.org

NR2B Modulation: Novel 4-pyrazin-2-ylmethyl-morpholine derivatives have been investigated for their properties as negative allosteric modulators of the NR2B subtype of the NMDA receptor. google.com This suggests a mechanism where these compounds bind to a site on the receptor distinct from the glutamate (B1630785) binding site, thereby reducing its activity.

The following table summarizes the inhibitory activity of a key CHK1 inhibitor developed from a related scaffold.

| Compound Reference | Target | Assay Type | IC₅₀ (nM) | Mechanism of Action |

| CCT245737 | CHK1 | Biochemical (DELFIA) | <10 | ATP-Competitive Inhibition |

| SAR-020106 | CHK1 | Biochemical (DELFIA) | Potent (specific value not stated) | ATP-Competitive Inhibition |

Receptor Binding Studies

While the primary focus of research on this compound derivatives has been on enzyme inhibition, their development as NR2B modulators inherently involves interaction with a receptor target. google.com Specific receptor binding assays and detailed affinity studies for derivatives of this exact scaffold are not extensively detailed in the primary literature, which has more thoroughly explored their utility in kinase inhibition. The morpholine moiety is recognized in medicinal chemistry for bestowing selective affinity for a wide range of receptors, contributing to its status as a privileged structure. nih.gov

Cellular Pathway Modulation Studies (e.g., DNA damaging chemotherapy potentiation)

The inhibition of CHK1 by compounds containing the pyrazine-morpholine scaffold has profound effects on cellular pathways, particularly the DNA damage response (DDR).

Abrogation of Cell Cycle Checkpoints: CHK1 is central to the S and G2/M cell cycle checkpoints, which are activated in response to DNA damage to allow time for repair. kisti.re.kr Inhibitors based on the pyrazine-morpholine scaffold abrogate these checkpoints. nih.gov In cancer cells, which often have a defective G1 checkpoint due to p53 mutations, this forced entry into mitosis with damaged DNA leads to mitotic catastrophe and apoptosis. kisti.re.kr

Potentiation of Chemotherapy: By dismantling the DNA damage checkpoint, these CHK1 inhibitors selectively sensitize cancer cells to the effects of DNA-damaging chemotherapeutic agents like gemcitabine (B846) and irinotecan. nih.gov The potent and selective isoquinoline (B145761) CHK1 inhibitor SAR-020106, which evolved from an N-(pyrazin-2-yl)pyrimidin-4-amine scaffold, demonstrated this potentiation in human colon carcinoma xenograft models. nih.gov This mechanism relies on preventing the cancer cells from repairing the damage inflicted by the chemotherapy, thereby enhancing its cytotoxic effect. acs.org Inhibition of CHK1 leads to increased initiation of DNA replication, accumulation of single-stranded DNA, and the induction of DNA strand breaks, overwhelming the cell's repair capacity. nih.gov

In Vitro Antimicrobial/Antifungal Mechanistic Studies for Derivatives

While specific mechanistic studies on this compound itself as an antimicrobial are limited, the individual heterocyclic components are well-known pharmacophores in antimicrobial research.

Antifungal Mechanisms: Morpholine derivatives, such as fenpropimorph (B1672530) and amorolfine, are established antifungal agents. Their mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane not present in mammals. nih.gov They typically target two enzymes in this pathway: sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase, making it difficult for fungi to develop resistance. nih.gov

Antimicrobial Mechanisms: Pyrazole (B372694) and pyrazoline derivatives have been shown to possess broad-spectrum antibacterial activity. nih.govnih.gov Their mechanisms can include the disruption of the bacterial cell wall and the inhibition of essential enzymes like DNA gyrase. nih.gov The N-N bond within the pyrazoline ring is considered crucial for its biological activities. scispace.com Some pyrazole derivatives have also demonstrated the ability to inhibit bacterial biofilm formation and quorum-sensing pathways. mdpi.com

Scaffold Utility in Medicinal Chemistry Research

The this compound structure represents a "privileged scaffold" in medicinal chemistry. nih.govnih.gov The morpholine ring is frequently incorporated into drug candidates to improve their physicochemical and pharmacokinetic profiles, while the pyrazine ring serves as a versatile anchor for interacting with biological targets, often through hydrogen bonding. acs.orgnih.gov

Design Principles for Bioactive Analogs

The development of potent bioactive compounds from the this compound scaffold follows key medicinal chemistry principles, as exemplified by the evolution of CHK1 inhibitors.

Structure-Guided Design and Scaffold Morphing: X-ray crystallography of initial fragment hits bound to a target enzyme allows for rational, structure-guided design. nih.gov This enables chemists to "morph" or evolve a scaffold to improve potency and selectivity. For example, optimization efforts progressed from pyrazolopyridines to N-(pyrazin-2-yl)pyrimidin-4-amines and ultimately to highly potent isoquinolines like SAR-020106. nih.govacs.org

Targeting Specific Interactions: The pyrazine ring's nitrogen atoms can act as crucial hydrogen bond acceptors, anchoring the molecule in the target's active site. acs.org Adding specific substituents can exploit further interactions. The addition of a 2-cyano group to the pyrazine ring in CHK1 inhibitors created a key interaction with the conserved Lys38 residue, increasing potency 15-fold. acs.org

Multiparameter Optimization: Lead optimization is not solely about potency. It involves a multiparameter approach to balance biochemical potency, cellular efficacy, selectivity against other targets (e.g., CHK2 kinase, hERG ion channel), and pharmacokinetic properties. nih.govresearchgate.net The morpholine group is often beneficial in this regard, as it can improve aqueous solubility and other drug-like properties. nih.gov

Modulation of Physicochemical Properties: Both lipophilicity and basicity are critical properties that are fine-tuned during optimization. In the development of CHK1 inhibitors, it was found that both on-target potency and off-target hERG inhibition were dependent on these factors, requiring careful balancing to achieve a suitable therapeutic window. nih.gov

The table below outlines key structure-activity relationship (SAR) principles for derivatives.

| Structural Moiety | Modification Principle | Desired Outcome |

| Pyrazine Ring | Addition of a 2-cyano group | Increased potency via interaction with active site residues (e.g., Lys38 in CHK1). acs.org |

| Morpholine Group | Maintained or replaced with other cyclic amines (e.g., piperidine) | Modulates solubility, pharmacokinetic properties, and cellular potency. nih.govnih.gov |

| Core Scaffold | Scaffold "hopping" or "morphing" (e.g., pyrazolopyridine to pyrimidinyl-pyrazine) | Improves potency, selectivity, and novelty, overcoming limitations of the initial scaffold. nih.govacs.org |

Research into this compound and its derivatives has primarily focused on their activity as negative allosteric modulators (NAMs) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. google.com These compounds have been identified as potent and selective modulators, suggesting their potential therapeutic application in conditions associated with the glutamatergic system.

The mechanism of action of these compounds involves binding to an allosteric site on the NR2B-containing NMDA receptors. This binding event modulates the receptor's activity, reducing its response to the binding of the primary agonists, glutamate and glycine. Negative allosteric modulators are of particular interest in drug discovery as they can offer a more subtle and potentially safer way to control receptor function compared to direct antagonists.

Derivatives of this compound have been developed and investigated for their therapeutic potential in neurological and psychiatric disorders where the NR2B receptor is implicated. google.com The research aims to develop compounds with high potency and selectivity for the NR2B subunit, which could lead to treatments with improved efficacy and reduced side effects.

Detailed Research Findings

A key area of investigation for this compound derivatives is their potential role in treating conditions linked to NMDA receptor dysfunction. The selective negative allosteric modulation of NR2B-containing receptors is a promising strategy for conditions such as certain types of pain and depression. The research in this area is focused on understanding the structure-activity relationships of these compounds to optimize their pharmacological properties.

Advanced Materials Science Applications

Currently, there is no specific information available in the public research domain regarding the application of this compound in advanced materials science. While pyrazine and morpholine moieties are individually explored in materials science for creating polymers, coordination compounds, and functional materials, dedicated research on the direct application of this specific compound is not documented.

Analytical Method Development for Research Purposes

There is no specific literature detailing the development of unique analytical methods exclusively for this compound. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy would be the conventional methods used for its characterization, quantification, and purity assessment in a research setting. However, publications detailing specific method development and validation for this compound are not currently available.

Q & A

Q. What are the optimal synthetic routes for 4-(Pyrazin-2-ylmethyl)morpholine, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a pyrazine derivative (e.g., 2-chloropyrazine) can react with morpholine in the presence of a base like triethylamine under reflux conditions. Key steps include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents due to their inertness and ability to dissolve polar intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity.

- Yield optimization : Microwave-assisted synthesis or catalytic systems (e.g., Pd for cross-coupling) may enhance efficiency .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : H NMR (CDCl₃) identifies morpholine protons (δ 2.4–3.8 ppm) and pyrazine aromatic protons (δ 8.2–8.6 ppm). C NMR confirms the methylene bridge (δ 50–60 ppm) .

- IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and C-O (1100 cm⁻¹) in morpholine .

- Mass Spectrometry : ESI-MS ([M+H]⁺) provides molecular ion validation.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QSAR) predict the bioactivity of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, electron-withdrawing groups on pyrazine lower LUMO energy, enhancing electrophilic interactions .

- 3D-QSAR : Build pharmacophore models using CoMFA or CoMSIA to correlate substituent effects (e.g., methyl vs. chloro groups) with activity. A study on morpholine-linked quinazolines showed steric bulk at the 4-position enhances analgesic activity .

Q. How do crystallographic studies resolve conformational ambiguities in this compound analogs?

Methodological Answer: Single-crystal X-ray diffraction reveals:

- Morpholine ring conformation : Chair conformation with puckering parameters (q₂, θ) typical for six-membered saturated rings .

- Dihedral angles : Pyrazine and morpholine planes may form angles of 28–77°, influencing packing and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

- Crystal packing : Stabilized by van der Waals forces and π-π stacking (pyrazine rings) .

Q. What strategies address contradictory data in adsorption studies of this compound on surfaces?

Methodological Answer:

- Surface characterization : Use AFM or microspectroscopic imaging to compare adsorption on silica vs. polymer surfaces. Hydrophobic surfaces may show higher adsorption due to non-polar interactions .

- Kinetic analysis : Langmuir vs. Freundlich isotherm models to distinguish monolayer vs. multilayer adsorption .

- Control experiments : Test under inert atmospheres to rule out oxidation artifacts .

Q. How can bioactivity assays differentiate between target-specific and off-target effects of this compound?

Methodological Answer:

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

Q. How do solvent polarity and pH affect the stability of this compound in solution?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.